Disodium folinate

Overview

Description

Disodium folinate (Na-FA), also known as leucovorin disodium or sodium levofolinate, is a reduced folate derivative used clinically to potentiate the cytotoxic effects of fluorouracil (5-FU) in colorectal cancer and to rescue healthy cells from methotrexate toxicity . It is the disodium salt of the active L-isomer of folinic acid, which bypasses dihydrofolate reductase inhibition, directly providing tetrahydrofolate for DNA synthesis . Administered intravenously, this compound stabilizes the 5-FU–thymidylate synthase complex, enhancing DNA damage in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of disodium folinate involves the exchange of positive ions with a sodium ion-exchange material. The process starts with an alkaline-earth metal salt of folinate as the raw material. This material undergoes ion exchange to obtain this compound. The solution is then concentrated, deposited in alcohol, and dried under reduced pressure or freeze-dried to obtain a solid form of this compound .

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be mild and controllable, making it easy to operate and requiring low equipment conditions. This method is beneficial for industrialized production and ensures the quality of the active pharmaceutical ingredient .

Chemical Reactions Analysis

Types of Reactions: Disodium folinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biological systems and its therapeutic applications.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in the presence of reducing agents, this compound can be converted into its active form, tetrahydrofolate, which is crucial for DNA synthesis and repair .

Scientific Research Applications

2.1. Chemotherapy Enhancement

Disodium folinate is most commonly used in conjunction with 5-FU for the treatment of colorectal cancer and other solid tumors. The combination has been shown to improve response rates and survival outcomes compared to 5-FU alone.

Table 1: Clinical Efficacy of this compound with 5-FU

| Study Reference | Patient Population | Treatment Regimen | Median Progression-Free Survival (months) | Overall Response Rate (%) |

|---|---|---|---|---|

| mCRC patients | Na-Lv + 5-FU | 20.3 | 46 | |

| Various cancers | Ca-FA + 5-FU | 12.8 | 39 |

The table illustrates that patients receiving sodium levofolinate combined with 5-FU had a significantly longer progression-free survival compared to those treated with calcium folinate.

2.2. Mitigation of Methotrexate Toxicity

This compound serves as a rescue agent in cases of methotrexate overdose or high-dose methotrexate therapy. By replenishing intracellular folate pools, it helps counteract the toxic effects associated with methotrexate administration.

Case Study: Methotrexate Overdose

- A clinical case reported successful recovery from severe toxicity following high-dose methotrexate treatment when this compound was administered promptly, demonstrating its critical role in managing drug-related toxicity .

Pharmacokinetics and Tolerability

Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics when administered intravenously. A study involving healthy participants indicated that pharmacokinetic parameters such as maximum concentration () and area under the curve () increased proportionally with dosage .

Table 2: Pharmacokinetic Parameters of this compound

| Dose (mg/m²) | (µg/mL) | (µg h/mL) | Half-life (h) |

|---|---|---|---|

| 20 | 5.18 | 25.85 | 8.77 |

| 200 | 47.80 | 194.53 | 7.64 |

| 300 | 69.93 | 355.26 | 9.08 |

The tolerability profile indicated mild adverse events, primarily localized reactions at the injection site and transient neurological symptoms .

Innovations in Formulation

Recent advancements have introduced disodium levofolinate as a more soluble alternative to calcium folinate, allowing for simultaneous infusion with fluoropyrimidines without the risk of precipitation that can lead to catheter obstruction . This innovation enhances patient safety and simplifies administration protocols.

Mechanism of Action

At the core of disodium folinate’s mechanism is its relationship with folic acid metabolism. Folic acid, or vitamin B9, is crucial for various bodily functions, including DNA synthesis and repair, cell division, and growth. This compound bypasses the blockade created by certain chemotherapy drugs, such as methotrexate, by directly providing the body with a form of folate that can be readily transformed into tetrahydrofolate and other active derivatives. This allows for the continuation of vital folate-dependent processes in cells .

In cancer therapy, this compound enhances the binding of 5-fluorouracil to the enzyme thymidylate synthase, increasing the drug’s cytotoxicity against cancer cells. This synergistic effect has proven beneficial in treating various types of cancer, including colorectal cancer .

Comparison with Similar Compounds

Chemical and Pharmacological Properties

Disodium folinate is compared to other folate analogs, primarily calcium folinate (CaLF) and levoleucovorin (L-isomer).

Key Findings :

- Na-FA’s high solubility allows co-administration with 5-FU, simplifying regimens and reducing catheter occlusion risks compared to CaLF .

- Levoleucovorin, a pure L-isomer, may offer superior efficacy due to higher affinity for folate receptors .

Pharmacokinetics

This compound vs. Calcium Folinate

A randomized study in metastatic colorectal cancer patients compared Na-FA (300 mg/m²) and CaLF (200 mg/m²) combined with 5-FU and oxaliplatin. Both showed equivalent pharmacokinetic profiles:

- Cmax and AUC were dose-proportional for Na-FA .

- No gender-based differences in clearance or half-life .

- Clinical response rates were comparable: 53.3% (Na-FA) vs. 50.0% (CaLF) .

Clinical Efficacy

Colorectal Cancer Regimens

- Synergy with 5-FU : Na-FA enhances 5-FU’s cytotoxicity by stabilizing thymidylate synthase inhibition, improving progression-free survival in advanced colorectal cancer .

- Rescue Therapy : Both Na-FA and CaLF reverse methotrexate toxicity, but Na-FA’s solubility allows faster administration .

Meta-Analysis Insights

A 2019 review of phase I/II trials confirmed Na-FA’s non-inferiority to CaLF in 5-FU-based regimens, with similar disease control rates (86.7% vs. 87.5%) .

Regulatory and Practical Considerations

Q & A

Basic Research Questions

Q. How should researchers design a pharmacokinetic study comparing Disodium Folinate formulations (e.g., Modufolin® vs. Isovorin®)?

- Methodological Answer : Use a randomized crossover design with repeated blood sampling to measure plasma concentrations over time. Incorporate standardized toxicity grading (e.g., WHO criteria ) and validate assays using high-performance liquid chromatography (HPLC) to ensure precision. Include bioavailability metrics (AUC, Cmax, t1/2) and adjust for covariates like renal function .

Q. What statistical approaches are appropriate for analyzing survival outcomes in this compound-based chemotherapy trials?

- Methodological Answer : Apply Kaplan-Meier curves for survival probability estimation and Cox proportional hazards models to adjust for confounders (e.g., tumor stage, comorbidities). Ensure adherence to RECIST criteria for tumor response classification .

Q. How can researchers determine optimal dosing of this compound in patients with renal impairment?

- Methodological Answer : Develop pharmacokinetic-pharmacodynamic (PK-PD) models using non-linear mixed-effects modeling (NONMEM). Incorporate glomerular filtration rate (GFR) as a covariate and validate with sparse sampling in clinical cohorts .

Q. What methodologies validate HPLC protocols for quantifying this compound in biological matrices?

- Methodological Answer : Follow ICH guidelines for validation, including linearity (1–100 μg/mL), precision (RSD <5%), and recovery (>90%). Use deuterated internal standards (e.g., d2-folinic acid) to correct for matrix effects .

Q. How do genetic polymorphisms in folate transporters (e.g., PCFT-SLC46A1) influence this compound efficacy?

- Methodological Answer : Conduct genotyping via PCR-RFLP or next-generation sequencing in patient cohorts. Stratify pharmacokinetic and clinical response data by genotype and use multivariate regression to identify significant associations .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data for this compound in gastric vs. colorectal cancer?

- Methodological Answer : Perform meta-regression analysis to identify confounding variables (e.g., tumor microenvironment, concurrent therapies). Use in vitro 3D tumor spheroids to model tissue-specific drug penetration and validate with RNA sequencing to identify resistance pathways .

Q. What experimental strategies integrate molecular biology techniques to study this compound’s role in autophagy modulation?

- Methodological Answer : Combine siRNA knockdown of autophagy-related genes (e.g., ATG5, LC3) with flow cytometry to assess apoptosis. Validate findings using CRISPR-Cas9 knockout models and live-cell imaging .

Q. How can preclinical toxicity data for this compound be translated to clinical safety thresholds?

- Methodological Answer : Apply allometric scaling from animal models (e.g., rodents, primates) to estimate human-equivalent doses. Use physiologically based pharmacokinetic (PBPK) modeling to predict organ-specific toxicity and compare with clinical adverse event databases .

Q. What multidisciplinary approaches address this compound resistance mechanisms in folate metabolism pathways?

- Methodological Answer : Employ metabolomics (LC-MS/MS) to profile intracellular folate derivatives and transcriptomics (RNA-seq) to identify dysregulated enzymes (e.g., DHFR, TS). Correlate findings with functional assays (e.g., thymidylate synthase inhibition) .

Q. How should researchers design a meta-analysis to evaluate this compound’s efficacy in adjuvant vs. palliative settings?

Properties

CAS No. |

163254-40-8 |

|---|---|

Molecular Formula |

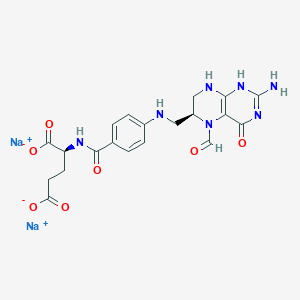

C20H21N7Na2O7 |

Molecular Weight |

517.4 g/mol |

IUPAC Name |

disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-;;/m0../s1 |

InChI Key |

FSDMNNPYPVJNAT-RIWFDJIXSA-L |

SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Levoleucovorin disodium; Disodium levofolinate; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.